N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is part of a class of Schiff bases, which are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. Schiff bases are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide involves several steps:
Starting Materials: The synthesis begins with p-chloro-m-cresol and ethylchloroacetate.
Formation of Intermediate:
p-chloro-m-cresol reacts with ethylchloroacetate under anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate.Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy) acetohydrazide.
Schiff Base Formation: Finally, the acetohydrazide reacts with different aromatic furfural aldehydes to yield the desired Schiff base.
Chemical Reactions Analysis
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide has several scientific research applications:
Antimicrobial Activity: This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antiviral Activity: It has been studied for its potential antiviral properties, particularly against viruses like the tobacco mosaic virus.
Anticancer Research: The compound is being explored for its potential anticancer properties due to its ability to inhibit the growth of certain cancer cell lines.
Anthelmintic Activity: It has demonstrated significant anthelmintic activity against species of earthworms.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit key enzymes in microbial and viral pathways, leading to the disruption of essential biological processes.
DNA Interaction: It can bind to DNA, interfering with replication and transcription processes, which is crucial for its anticancer and antimicrobial activities.
Cell Membrane Disruption: The compound can disrupt cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide can be compared with other Schiff bases and similar compounds:
2-(4-chloro-3-methylphenoxy)-N’-[(E)-[5-(substituted aryl)-furan-2-yl]methylidene]acetohydrazides: These compounds share a similar structure but differ in the substituents on the furan ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides: These compounds have a thiadiazole ring instead of a furan ring and exhibit different biological activities.
Indole Derivatives: Indole derivatives are another class of compounds with diverse biological activities, including antiviral and anticancer properties.
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide stands out due to its unique combination of a furan ring and halogenated phenoxy group, which contributes to its distinct biological activities.
Properties
Molecular Formula |
C20H15Br2ClN2O3 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(2,6-dibromo-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H15Br2ClN2O3/c1-12-8-16(21)20(17(22)9-12)27-11-19(26)25-24-10-15-6-7-18(28-15)13-2-4-14(23)5-3-13/h2-10H,11H2,1H3,(H,25,26)/b24-10+ |
InChI Key |
MROFCPKOLWCBKC-YSURURNPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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